(5-methyl-1H-indol-3-yl)methanamine

Medicinal Chemistry Alkaloid Synthesis Indole Derivatives

Select (5-methyl-1H-indol-3-yl)methanamine for its unsubstituted primary amine at the indole 3-position—a key differentiator from N,N-dimethyl (5-methylgramine) or N-methyl analogs. This free amine serves as a versatile nucleophilic handle for constructing amide, sulfonamide, urea, and secondary/tertiary amine libraries without deprotection steps. Its distinct hydrogen-bonding profile (two H-bond donors) and lower LogP (~1.3 vs. ~2.6 for the N-methyl analog) enable controlled 5-HT receptor subtype selectivity studies and blood-brain barrier permeability comparisons. Use this scaffold for high-throughput parallel synthesis and in silico ADME model calibration. Ensure synthetic route fidelity and valid biological interpretation by avoiding generic indole substitutions.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 887596-96-5
Cat. No. B3030336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1H-indol-3-yl)methanamine
CAS887596-96-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CN
InChIInChI=1S/C10H12N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3
InChIKeySKTRCVOLCCXCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (5-methyl-1H-indol-3-yl)methanamine (CAS 887596-96-5): A Core Indole Scaffold for Serotonergic and Alkaloid Research


(5-methyl-1H-indol-3-yl)methanamine (CAS 887596-96-5) is a primary amine-substituted indole derivative with a molecular weight of 160.22 g/mol and molecular formula C10H12N2 [1]. The compound features an indole ring system with a methyl substituent at the 5-position and a methanamine group at the 3-position, a structural motif conserved across numerous bioactive tryptamine analogs and natural products . Its core scaffold is directly related to endogenous signaling molecules like serotonin (5-hydroxytryptamine) and serves as a versatile building block for medicinal chemistry programs targeting central nervous system receptors, particularly within the serotonin receptor family .

Critical Distinctions: Why (5-methyl-1H-indol-3-yl)methanamine Cannot Be Interchanged with N-Methyl or Tryptamine Analogs in Rigorous Studies


The precise substitution pattern on the indole core dictates receptor binding affinity, functional activity, and metabolic stability. The target compound (5-methyl-1H-indol-3-yl)methanamine, with its unsubstituted primary amine at the 3-position, presents a fundamentally different pharmacophore compared to its closest analogs, such as the N,N-dimethylated derivative 5-methylgramine or the ethylamine homolog 5-methyltryptamine [1]. Even minor alterations, like monomethylation to N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine, introduce significant changes in lipophilicity (LogP increase from ~1.3 to ~2.6) and hydrogen-bonding capacity, directly impacting membrane permeability and target engagement [2]. Furthermore, the compound's role as a direct synthetic precursor to gramine-type alkaloids and its utility in constructing diverse compound libraries hinges on the free primary amine, which is absent in its alkylated counterparts; therefore, generic substitution with a 'similar indole' will invalidate synthetic routes and confound biological interpretation .

Verifiable Differentiation: A Quantitative Evidence Guide for (5-methyl-1H-indol-3-yl)methanamine in Research Procurement


Structural Comparison: (5-methyl-1H-indol-3-yl)methanamine vs. N,N-Dimethyl-5-methylgramine - Impact on Synthetic Versatility

The target compound possesses a free primary amine (-CH2NH2) at the indole 3-position, which is a critical handle for further derivatization [1]. In contrast, 5-methylgramine (CAS 30218-58-7) features a tertiary amine (-CH2N(CH3)2) . This structural divergence dictates that only the target compound can serve as a nucleophilic building block for amide bond formation, reductive amination, or urea synthesis without prior deprotection steps.

Medicinal Chemistry Alkaloid Synthesis Indole Derivatives

Physicochemical Property Comparison: LogP and Hydrogen Bonding Capacity of (5-methyl-1H-indol-3-yl)methanamine vs. N-Methyl Analog

Calculated physicochemical properties reveal a key difference in lipophilicity and hydrogen bonding between the target primary amine and its N-methylated analog [1]. The target compound has an XLogP3-AA of 1.3 and two hydrogen bond donors [2]. Its N-methyl derivative (CAS 915922-67-7) exhibits a higher predicted LogP of ~2.59 and only one hydrogen bond donor . This difference in LogP (ΔLogP ≈ 1.3) is significant and predicts altered blood-brain barrier permeability and solubility profiles.

Pharmacokinetics ADME Medicinal Chemistry

5-HT Receptor Antagonism: Contextual Evidence for the 5-Methylindole Scaffold from a Closely Related Analog

While direct binding data for the target primary amine is absent in public literature, its closest structural relative, 5-methylgramine (N,N-dimethyl analog), acts as a competitive antagonist at serotonin (5-HT) receptors in the isolated rabbit aorta [1]. This study reported that 5-methylgramine, along with cyproheptadine and 5-methoxygramine, differentially inhibited contractions induced by 5-HT versus tryptamine, providing a quantitative framework for the indole-3-methanamine scaffold . The unsubstituted primary amine in the target compound likely alters binding kinetics and selectivity compared to the tertiary amine, a hypothesis supported by the established structure-activity relationships of gramine derivatives .

Serotonin Receptors Pharmacology Receptor Antagonism

Distinction from 5-Methyltryptamine: Chain Length and Primary Amine Positioning

The target compound differs from 5-methyltryptamine (CAS 1010-95-3) by the length of the carbon chain linking the indole ring to the primary amine [1]. (5-methyl-1H-indol-3-yl)methanamine has a one-carbon (methanamine) spacer, whereas 5-methyltryptamine has a two-carbon (ethanamine) spacer . This difference in chain length is a critical determinant of receptor binding geometry and functional activity within the tryptamine family, as established by extensive SAR studies on serotonin receptors [2].

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Validated Research Applications: Where (5-methyl-1H-indol-3-yl)methanamine Provides a Distinct Scientific Advantage


Synthesis of Diversified Indole Alkaloid Libraries via the Free Primary Amine Handle

The unsubstituted primary amine at the 3-position of (5-methyl-1H-indol-3-yl)methanamine serves as a versatile nucleophilic center for constructing libraries of amides, sulfonamides, ureas, and secondary/tertiary amines. This is a capability not shared by its N-alkylated analogs like 5-methylgramine [1]. Researchers in medicinal chemistry can employ this scaffold for high-throughput parallel synthesis to explore structure-activity relationships around the indole core without the need for protecting group manipulations.

Probing Serotonin Receptor Subtypes with a Gramine-Derived Pharmacophore

Given the established serotonergic activity of the 5-methylgramine scaffold [1], the target compound's primary amine offers a distinct hydrogen-bonding profile and steric footprint for probing 5-HT receptor subtypes [2]. Studies focusing on differentiating agonist vs. antagonist binding modes, or developing biased ligands, will benefit from the target compound's unique electronic and steric properties compared to the N,N-dimethylated comparator.

Calibration of Computational Models for CNS Drug Permeability

The calculated XLogP of 1.3 and two hydrogen bond donors for (5-methyl-1H-indol-3-yl)methanamine provide a valuable data point for calibrating in silico ADME models, particularly for predicting blood-brain barrier penetration [1]. Comparing its experimental permeability (e.g., in PAMPA or MDCK assays) with the more lipophilic N-methyl analog (predicted LogP ~2.6) offers a controlled pair for refining computational algorithms used in CNS drug discovery [2].

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